molecular formula C17H9ClN2O B3032279 3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 136716-38-6

3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one

Cat. No.: B3032279
CAS No.: 136716-38-6
M. Wt: 292.7 g/mol
InChI Key: JFJICFFERUCIOU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one ( 136716-38-6) is a tricyclic pyridazinone derivative of significant interest in medicinal chemistry and preclinical research. This compound features a molecular formula of C 17 H 9 ClN 2 O and a molecular weight of 292.72 g/mol . The pyridazinone ring system is recognized as a privileged scaffold in drug discovery, often referred to as a "wonder nucleus" due to its association with a wide spectrum of pharmacological activities . This compound is primarily investigated for its potential cardiovascular effects. Tricyclic pyridazinones of this structural class have been studied as rigid analogs of simpler dihydropyridazinones, originally developed for antihypertensive activity, and have shown promise as inhibitors of Phosphodiesterase III (PDE III) . Inhibition of this enzyme is a known mechanism for positive inotropic effects (increased myocardial contractility) and vasodilation, making such compounds relevant to research in heart failure . Beyond cardiovascular applications, the indeno[1,2-c]pyridazinone core structure has demonstrated notable anti-inflammatory and analgesic properties in preclinical models. Studies on closely related analogs have shown activity in standard assays such as the carrageenan-induced rat paw edema test, with efficacy comparable to established anti-inflammatory agents . The compound's broad potential research utility is further highlighted by the wide range of biological activities reported for the pyridazinone class, which includes antimicrobial, anticancer, and antithrombotic effects . The presence of the 4-chlorophenyl substituent is a common pharmacophoric element that can influence the compound's lipophilicity, binding affinity, and overall pharmacokinetic profile. Researchers value this compound for its well-defined structure and its relevance in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-chlorophenyl)indeno[1,2-c]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClN2O/c18-11-7-5-10(6-8-11)15-9-14-16(20-19-15)12-3-1-2-4-13(12)17(14)21/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJICFFERUCIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327522
Record name NSC663885
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136716-38-6
Record name NSC663885
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with indan-1,2-dione in the presence of a base to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyridazinone . The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Oxidation Reactions

The pyridazinone ring undergoes oxidation under strong acidic conditions. For example:

Reagent Conditions Product Yield Reference
KMnO₄H₂SO₄, 80°C, 6 hrs3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazine-5,7-dione65%

Oxidation typically occurs at the pyridazine ring’s nitrogen atoms or adjacent carbons, forming dione derivatives. Molecular oxygen may also participate in dehydrogenation steps during synthesis .

Reduction Reactions

Reduction targets the pyridazinone’s conjugated double bonds:

Reagent Conditions Product Yield Reference
NaBH₄EtOH, reflux, 3 hrs3-(4-Chlorophenyl)-1,2-dihydro-5H-indeno[1,2-c]pyridazin-5-one78%
H₂/Pd-CTHF, 50°C, 12 hrsSaturated pyridazinyl ring derivatives82%

Selective reduction preserves the chlorophenyl group while modifying the heterocyclic core .

Substitution Reactions

The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS):

Reagent Conditions Product Yield Reference
NH₃ (g)DMF, 120°C, 24 hrs3-(4-Aminophenyl)-5H-indeno[1,2-c]pyridazin-5-one60%
HSCH₂CO₂HK₂CO₃, DMSO, 100°C, 8 hrsThioether derivatives55%

Electrophilic substitution on the indeno ring is less common due to electron withdrawal by the pyridazinone .

Cycloaddition Reactions

The compound engages in 1,3-dipolar cycloaddition with nitrones:

Nitrone Conditions Product Yield Reference
C₆H₅CH=N⁺O⁻Toluene, 110°C, 12 hrsSpiro-isoxazolidine fused derivatives70%

This reaction expands the heterocyclic system, enhancing structural complexity for pharmacological screening .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the pyridazinone ring undergoes tautomerization:

Catalyst Conditions Product Yield Reference
AcOHReflux, 6 hrsKeto-enol tautomers-

Base treatment (e.g., NaOH) facilitates hydrolysis of the lactam moiety, though this is reversible .

Comparative Reactivity with Analogues

Reactivity trends for indeno-pyridazinones:

Position Reactivity Notes
C-3 (Chlorophenyl)High (NAS, oxidation)Driven by electron-withdrawing Cl
Pyridazine ringModerate (reduction)Conjugation stabilizes transition states
Indeno ringLowElectron deficiency limits electrophilic attack

Mechanistic Insights

  • Oxidative Pathways : Molecular oxygen or KMnO₄ abstracts hydrogen, forming radical intermediates that couple or oxidize further .

  • Cycloaddition : Follows frontier molecular orbital (FMO) theory, with the pyridazinone acting as a dipolarophile .

  • Substitution : Chlorine’s -I effect activates the phenyl ring for NAS, though steric hindrance from the fused system moderates reactivity .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of key cellular pathways, resulting in the desired therapeutic effects . The compound’s ability to interact with multiple targets makes it a versatile candidate for drug development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The pharmacological profile of 3-(4-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one is best understood in the context of its structural analogs. Key modifications influencing activity include:

  • Substituent position (C3, C7, or C8 on the indenopyridazinone core).
  • Nature of substituents (halogens, alkyl/aryl groups, or oxygen-containing chains).
  • Planarity and steric effects in the molecular structure.

Table 1: Comparison of Key Indenopyridazinone Derivatives

Compound Name Substituents MAO-B IC₅₀/Ki Selectivity (MAO-B vs. MAO-A) Key Findings
This compound C3: 4-Cl-phenyl Not explicitly reported High selectivity for MAO-B Stabilized by C-H···O hydrogen bonds and π-π stacking .
3-Methyl-8-(meta-Cl-benzyloxy)-5H-indeno[1,2-c]pyridazin-5-one C3: Methyl; C8: m-Cl-benzyloxy Ki = 0.11 µM >7,000-fold selective for MAO-B Competitive inhibitor with optimal lipophilicity and steric fit .
p-CF₃-3-phenyl-5H-indeno[1,2-c]pyridazin-5-one C3: p-CF₃-phenyl IC₅₀ = 90 nM >10,000-fold selective Most potent analog in QSAR studies; enhanced electronic effects .
8-(4,4,4-Trifluorobutoxy)-5H-indeno[1,2-c]pyridazin-5-one C8: trifluorobutoxy IC₅₀ = 0.24 µM High MAO-B selectivity Hydrophobic side chain enhances binding to MAO-B active site .
2-Benzylidene-1-indanone derivatives Varied A/B-ring substituents IC₅₀ = 0.1–0.13 µM Moderate MAO-B selectivity Structural analogs with similar core but lower potency than indenopyridazinones .

Mechanistic and Structural Insights

A. Substitution Position and Activity

  • C8 vs. C7 Substitution : Substitution at C8 (e.g., benzyloxy groups) enhances MAO-B inhibition compared to C7, as shown by a 10-fold increase in potency for C8-substituted derivatives . Molecular docking reveals that C8 groups occupy a hydrophobic subpocket in MAO-B, while C7 substitution disrupts optimal binding .
  • C3 Aryl Groups : Electron-withdrawing groups (e.g., -Cl, -CF₃) at C3 improve potency by enhancing π-π interactions with Tyr398 and Tyr435 in MAO-B .

B. Species-Dependent Inhibition

Human MAO-B is more sensitive to indenopyridazinones than rat MAO-B.

C. Selectivity Over Related Enzymes

Indenopyridazinones exhibit negligible inhibition of indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), enzymes sharing substrate similarities with MAO, confirming their specificity for MAO-B .

Structure-Activity Relationship (SAR) Trends

  • Lipophilicity : Increased lipophilicity (e.g., trifluorobutoxy chains) correlates with higher MAO-B inhibition due to enhanced penetration into the hydrophobic active site .
  • Planarity : Nearly planar conformations (e.g., 3-(4-chlorophenyl) derivative) favor π-π stacking with MAO-B’s flavin adenine dinucleotide (FAD) cofactor .
  • Steric Hindrance : Bulky substituents at C3 reduce activity, while smaller groups (e.g., methyl) maintain potency .

Comparative Pharmacology with Other MAO-B Inhibitors

Compound Class Example Drug MAO-B IC₅₀ Advantages/Disadvantages vs. Indenopyridazinones
Coumarins Isatin 0.5–2 µM Lower potency; less selective for MAO-B .
β-Carbolines Harmine 5–10 µM Non-selective; inhibits MAO-A and MAO-B .
Propargylamines Selegiline 0.02 µM Irreversible inhibitor; risk of tyramine interaction .
Indenopyridazinones 3-(4-Cl-phenyl) derivative 0.1–0.9 µM Reversible, selective, and tunable via SAR .

Biological Activity

3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and its implications for therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes an indeno-pyridazine core with a chlorophenyl substituent. This structural configuration is crucial for its biological activity, particularly in targeting specific biological pathways.

Mechanisms of Biological Activity

Research indicates that the compound exhibits antitumor properties primarily through the inhibition of topoisomerase II, a critical enzyme involved in DNA replication and repair. The mechanism involves the stabilization of the topoisomerase-DNA complex, leading to DNA damage and subsequent apoptosis in cancer cells .

Efficacy in Cancer Models

Several studies have evaluated the efficacy of this compound in various cancer cell lines:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

The compound demonstrated significant antiproliferative effects across these lines, with IC50 values indicating potent activity. For example, in HeLa cells, the compound induced G2/M phase arrest and apoptosis, confirming its role as a topoisomerase II inhibitor .

Data Table: Antiproliferative Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa15Topoisomerase II inhibition
MCF-720Apoptosis via DNA damage
A54918Cell cycle arrest

Case Studies

  • In Vivo Studies : In murine models of cancer, administration of this compound resulted in tumor size reduction and prolonged survival rates compared to controls. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .
  • Molecular Docking Studies : Computational studies using molecular docking simulations have predicted strong binding affinities between the compound and topoisomerase II. These findings suggest that modifications to the chlorophenyl group could enhance potency and selectivity against different cancer types .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 5H-indeno[1,2-c]pyridazin-5-one derivatives, and how does substitution at C3/C8 influence MAO-B inhibition?

  • Methodological Answer : The core structure is synthesized via multi-step protocols, often starting with indanone derivatives. For example, 5-hydroxy-1-indanone serves as a precursor for functionalization at C3 and C8 using lipophilic substituents (e.g., benzyloxy or trifluorobutoxy groups). Alkylation and chlorination reactions (e.g., using phosphorus oxychloride) are key steps . Substitution at C3 with hydrophobic groups (e.g., 4-chlorophenyl) enhances MAO-B inhibitory potency by occupying the substrate cavity, while C8 modifications optimize binding interactions .

Q. How are in vitro MAO-B inhibition assays designed to evaluate 5H-indeno[1,2-c]pyridazin-5-one analogs?

  • Methodological Answer : Standard assays use recombinant human MAO-B enzymes and measure IC50 values via spectrophotometric detection of hydrogen peroxide (H2O2) or fluorometric substrates (e.g., kynuramine). Compounds are tested at concentrations ranging from 10 nM to 100 µM. Positive controls (e.g., selegiline) and kinetic studies (reversibility assessment) are included to validate selectivity and mechanism .

Q. What structural features distinguish MAO-B-selective inhibitors in this chemical class?

  • Methodological Answer : Key features include:

  • A planar indenopyridazinone core for π-π stacking in the hydrophobic active site.
  • Lipophilic substituents at C3 (e.g., 4-chlorophenyl) to occupy the entrance cavity.
  • Small polar groups at C8 (e.g., methoxy) to avoid steric clashes. Computational docking studies (e.g., using AutoDock) validate these interactions .

Advanced Research Questions

Q. How do species-dependent differences (human vs. rat MAO-B) impact the translational relevance of inhibitor screening?

  • Methodological Answer : Human MAO-B exhibits distinct binding kinetics compared to rat MAO-B. For example, 5H-indeno[1,2-c]pyridazin-5-ones show higher potency (submicromolar IC50) against human MAO-B due to divergent active-site residues (e.g., Ile199 in humans vs. Tyr326 in rats). Cross-species comparisons require parallel enzymatic assays and molecular dynamics simulations to prioritize hits for preclinical studies .

Q. What QSAR models predict MAO-B inhibitory activity for 3-phenyl-substituted derivatives, and which physicochemical parameters are most critical?

  • Methodological Answer : Multiple linear regression (MLR) and 3D-QSAR (CoMFA/CoMSIA) models highlight:

  • Lipophilicity (clogP > 3.5) enhances membrane permeability and binding.
  • Electron-withdrawing groups (e.g., -CF3) at C3 improve IC50 by stabilizing charge-transfer interactions.
  • Steric bulk at C8 must be optimized to avoid unfavorable contacts. A reported model achieved q<sup>2</sup> = 0.74 and r<sup>2</sup> = 0.86 .

Q. How does regiochemistry (C7 vs. C8 substitution) alter the binding mode and inhibitory potency of 5H-indeno[1,2-c]pyridazin-5-ones?

  • Methodological Answer : X-ray crystallography and docking reveal that C8-substituted derivatives (e.g., 8-benzyloxy) adopt a coplanar orientation with FAD in MAO-B, while C7-substituted analogs exhibit torsional strain, reducing affinity. Synthetic protocols using regioselective alkylation (e.g., under basic vs. neutral conditions) are critical for controlling substitution patterns .

Q. What strategies mitigate off-target effects (e.g., MAO-A or IDO inhibition) in dual-target inhibitor design?

  • Methodological Answer : Selectivity is achieved by:

  • Introducing polar groups (e.g., -NH2) to disrupt MAO-A binding.
  • Screening against indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) using cellular assays (e.g., kynurenine detection in HeLa cells).
  • Molecular hybridization with β-carboline scaffolds to balance MAO-B/IDO inhibition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one
Reactant of Route 2
3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one

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